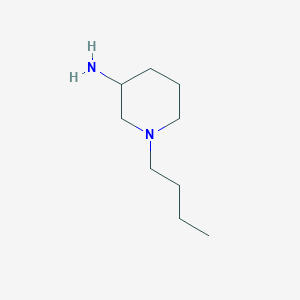

1-Butylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-6-11-7-4-5-9(10)8-11/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCIOSORCRSDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Butylpiperidin 3 Amine

Chemo- and Regioselective Synthetic Pathways

Achieving specific chemical transformations at the desired positions (regioselectivity) without affecting other functional groups (chemoselectivity) is fundamental to the efficient synthesis of complex molecules like 1-Butylpiperidin-3-amine.

Asymmetric Synthesis Approaches

The creation of a chiral center at the C-3 position of the piperidine (B6355638) ring is a critical step in synthesizing enantiomerically pure this compound. Asymmetric synthesis aims to produce a specific stereoisomer, which is often crucial for biological activity.

One of the most promising and sustainable methods for this is the use of ω-transaminases (TAs) in the amination of a prochiral precursor. beilstein-journals.org For instance, the synthesis of enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine can be achieved from 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This biocatalytic approach offers a direct, single-step route to the chiral amine core with high yields and excellent enantiomeric excess. beilstein-journals.org The resulting N-Boc protected intermediate can then be deprotected and subsequently N-alkylated with a butyl group to yield the final product. The use of immobilized enzymes is particularly advantageous for large-scale applications as it simplifies catalyst separation and reuse. beilstein-journals.org

The table below summarizes the performance of different commercially available immobilized ω-transaminases in the synthesis of a chiral 3-aminopiperidine precursor. beilstein-journals.org

| Enzyme | Configuration of Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-025 | R | 4 | >99 |

| ATA-036 | R | 6 | >99 |

| ATA-217 | S | 98 | >99 |

| ATA-251 | S | 99 | >99 |

| ATA-256 | S | 99 | >99 |

Beyond biocatalysis, the use of chiral reagents like tert-butanesulfinamide has become a versatile and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu This reagent can be employed to prepare chiral imines, which are then subjected to diastereoselective reduction or addition reactions to install the desired stereocenter, followed by removal of the sulfinamide auxiliary. yale.edu

Stereoselective Route Development

Stereoselective synthesis involves controlling the relative three-dimensional arrangement of atoms in a molecule. For piperidine derivatives, this is critical for establishing the desired spatial relationships between substituents on the ring. google.com The stereochemical configuration of ring atoms can be vital for the pharmaceutical activity of piperidine-containing compounds. google.com

Modular approaches offer high flexibility in the stereoselective synthesis of substituted piperidines. nih.gov One such strategy involves a one-pot sequence featuring a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to produce highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov While targeting a different position, the underlying principle of using sequential, stereocontrolled reactions in a single pot can be adapted to the synthesis of 3-amino-substituted piperidines. Such methods allow for the construction of the piperidine ring while simultaneously setting the stereochemistry of its substituents. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic processes is essential for sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itrsc.org

Catalyst Development for Sustainable Synthesis

Sustainable synthesis of amines increasingly relies on advanced catalytic systems that offer high efficiency and environmental compatibility. Biocatalysis, as exemplified by the use of ω-transaminases, is a cornerstone of green amine synthesis, providing exquisite stereocontrol under mild, aqueous conditions. beilstein-journals.orgmdpi.com

In the realm of metal catalysis, significant efforts are directed toward developing waste-free processes. For example, gold-based catalysts have been developed for the addition of ammonia (B1221849) to organic compounds, offering a quick, one-step reaction that produces no waste, a stark contrast to traditional methods that can generate several tons of byproducts per ton of product. sciencedaily.com Similarly, palladium-catalyzed methodologies for C-H amination are being refined to operate under milder conditions and with broader substrate scopes, reducing the reliance on pre-functionalized starting materials. incatt.nl The development of catalysts for the direct N-butylation of 3-aminopiperidine or the reductive amination of a suitable piperidone precursor with butylamine (B146782) would represent a significant step towards a greener synthesis of the target molecule.

The table below compares traditional and green catalytic approaches applicable to amine synthesis.

| Parameter | Traditional Catalysis (e.g., Stoichiometric Reagents) | Green Catalysis (e.g., Biocatalysis, Advanced Metal Catalysis) |

|---|---|---|

| Waste Generation | High (often generates significant salt byproducts) | Low to zero sciencedaily.com |

| Reaction Conditions | Often harsh (high temperatures, pressures, corrosive reagents) sciencedaily.com | Mild (lower temperatures, aqueous or benign solvents) beilstein-journals.orgmdpi.com |

| Atom Economy | Low | High |

| Catalyst Source | Often based on scarce or toxic heavy metals | Renewable (enzymes) or highly efficient, low-loading precious metal catalysts beilstein-journals.orgsciencedaily.com |

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | Inherently high stereoselectivity (e.g., enzymes) beilstein-journals.org |

Solvent-Free or Alternative Solvent Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. unibo.it Green chemistry encourages the use of solvent-free conditions or the replacement of hazardous volatile organic compounds (VOCs) with more benign alternatives like water, ethanol, or ionic liquids. researchgate.netmdpi.commdpi.com

Mechanistic Investigations of this compound Formation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. While specific mechanistic studies on the formation of this compound are not widely published, the methodologies applied to related complex piperidines provide a framework for potential investigations.

For analogous, biologically active piperidine derivatives, mechanistic studies often combine experimental and computational approaches. nih.gov For example, understanding how a molecule activates a receptor can be elucidated through molecular dynamics (MD) simulations, which model the interactions between the molecule and its biological target over time. nih.gov

In the context of synthesis, mechanistic investigations would focus on the chemical transformations themselves. Key areas of study would include:

Elucidation of Transition States: In asymmetric catalysis, computational methods like Density Functional Theory (DFT) can be used to model the transition states of the reaction. This allows researchers to understand the origin of stereoselectivity by identifying the lower-energy pathway that leads to the major stereoisomer.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing catalyst loading, temperature, or substrate concentration) can help determine the rate law and provide insights into the reaction pathway and the rate-determining step.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy can help identify reactive intermediates, providing direct evidence for a proposed mechanism.

Isotope Labeling: By replacing an atom with its isotope (e.g., hydrogen with deuterium), chemists can trace the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking events.

Such fundamental studies are invaluable for the rational design of more efficient and selective syntheses of this compound.

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound Synthesis

A thorough review of available scientific literature and chemical databases has revealed a significant gap in detailed research concerning the advanced synthetic methodologies for the chemical compound this compound. Specifically, there is a notable absence of published studies focusing on the reaction kinetics, thermodynamics, and transition state analysis of its synthesis.

While general synthetic routes for related N-alkylated piperidine derivatives are described in the chemical literature, specific, in-depth investigations into the kinetic and thermodynamic parameters governing the formation of this compound are not publicly accessible. Such studies are crucial for understanding reaction rates, optimizing process conditions, and gaining insight into the reaction mechanism at a molecular level.

Similarly, a search for transition state analysis, which would involve computational chemistry studies to elucidate the high-energy intermediate states of the synthetic reaction, yielded no specific results for this compound. This type of analysis is fundamental for a sophisticated understanding of the reaction pathway and for the rational design of more efficient synthetic strategies.

The absence of this specific data makes it impossible to construct a detailed and scientifically accurate article on the advanced synthetic methodologies for this compound as requested. The required data for sections on reaction kinetics, thermodynamics, and transition state analysis, including data tables and detailed research findings, is not available in the public domain.

Chemical Reactivity and Derivatization of 1 Butylpiperidin 3 Amine

Amine Group Reactivity Studies

The exocyclic primary amine at the C-3 position is the more reactive of the two nitrogen atoms for many common transformations due to its greater nucleophilicity and the presence of reactive N-H bonds.

Acylation and Alkylation Reactions

The primary amine of the 1-butylpiperidin-3-amine scaffold readily undergoes acylation and alkylation reactions, which are fundamental for building molecular complexity.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the primary amine, forming a stable amide linkage. Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. A key example is the protection of the primary amine as a carbamate, a common strategy in multi-step synthesis. For instance, the synthesis of (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate involves the reaction of the parent amine with a Boc-anhydride or a similar reagent. While specific conditions for the N-butylation followed by carbamation are part of larger synthetic schemes, the carbamation of 3-aminopiperidines is a well-established procedure. nih.govvulcanchem.com The reaction of a primary amine with an acylating agent is generally robust and high-yielding.

Alkylation: The primary amine can also be alkylated using alkyl halides. However, this reaction is often difficult to control as it can proceed sequentially to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, leading to a mixture of products. More controlled alkylation can be achieved through reductive amination, where the amine first reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary or tertiary amine. This method provides a more selective route to specific N-alkylated products.

Table 1: Representative Acylation Reactions on 3-Aminopiperidine Scaffolds

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-piperidin-2-ylmethanol | tert-Butyl chloroformate, Triethylamine | Dichloromethane, 0–5 °C | Boc-protected intermediate | 65–75% | vulcanchem.com |

| (S)-tert-butyl piperidin-3-ylcarbamate | N/A (for comparison) | N/A | (S)-tert-butyl piperidin-3-ylcarbamate | N/A | nih.gov |

| 4-amino piperidine (B6355638) (Boc-protected) | Various isocyanates | Acid deprotection then condensation | Disubstituted urea (B33335) analogs | 40-75% | orgsyn.org |

Note: This table includes examples from closely related piperidine structures to illustrate typical reaction conditions and yields, as specific data for this compound is not extensively detailed in readily available literature.

Formation of Imines and Enamines

Imine Formation: The primary amine at the C-3 position of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. tandfonline.comrsc.orgidexlab.com This reaction is typically acid-catalyzed and reversible, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The tertiary amine of the piperidine ring does not participate in this reaction. The resulting C=N double bond of the imine can be subsequently reduced to a secondary amine, a process known as reductive amination, which is a cornerstone of amine synthesis. orgsyn.orgacs.orgresearchgate.net For example, reacting this compound with an aldehyde like benzaldehyde (B42025) would yield a C-3 imine derivative, which can be a stable compound or a reactive intermediate for further functionalization. orgsyn.orggoogle.com

Enamine Formation: While the primary amine forms imines, advanced synthetic methods can lead to enamine formation from the piperidine ring itself. Recent studies have shown that N-alkylamines can undergo photocatalytic oxidation to generate enamines. researchgate.net This process involves the selective removal of hydrogen atoms from the α- and β-positions relative to the ring nitrogen, creating a C=C double bond adjacent to the nitrogen. These enamine intermediates can then participate in reactions like inverse electron-demand Diels-Alder cycloadditions, allowing for complex functionalization of the piperidine ring. researchgate.net

Piperidine Ring Functionalization

Functionalizing the saturated carbocyclic structure of the piperidine ring is more challenging than reacting with the exocyclic amine but can be achieved through several modern synthetic strategies.

Electrophilic Substitution on Ring Derivatives

Direct electrophilic substitution on the saturated C-H bonds of the piperidine ring is generally not feasible due to the ring's non-aromatic and electron-rich nature. However, functionalization can be achieved by first activating the ring system. One common strategy involves the use of pyridine (B92270) precursors. Pyridine can be activated towards nucleophilic attack by forming an N-acylpyridinium salt. acs.org After a nucleophile adds to the ring (often at the 2- or 4-position), the resulting dihydropyridine (B1217469) can be functionalized further and then reduced to yield a substituted piperidine. acs.orgmdpi.com

A more direct approach involves C-H functionalization. For example, N-alkyl piperidines can undergo metal-catalyzed C-H activation. An amidine auxiliary group can direct a regioselective metalation at the 6-position of the piperidine ring, which can then be quenched with an electrophile before reduction to the fully saturated ring. mdpi.com This allows for the stereoselective synthesis of 2,6-disubstituted piperidines.

Ring-Opening and Ring-Closing Metathesis Studies

Olefin metathesis has emerged as a powerful tool for constructing and functionalizing heterocyclic rings, including piperidines.

Ring-Closing Metathesis (RCM): This is a widely used method for synthesizing substituted piperidine rings from acyclic diene precursors. vulcanchem.comCurrent time information in Bangalore, IN.kaist.ac.kracs.org For example, the synthesis of trans-(3S)-amino-piperidines bearing various substituents at the C-4 position has been achieved via an RCM reaction, with the stereochemistry controlled by using D-serine as a chiral starting material. vulcanchem.comCurrent time information in Bangalore, IN. The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form the cyclic olefin, which is then hydrogenated to the saturated piperidine ring. kaist.ac.kr This method offers a highly modular route to complex piperidine derivatives that would be difficult to access otherwise.

Ring-Opening Metathesis (ROM): Asymmetric Ring-Opening/Cross-Metathesis (AROM/CM) of bicyclic alkenes (azabicycles) provides another route to enantiomerically enriched, highly functionalized piperidines. nih.gov Chiral molybdenum or ruthenium catalysts can open a strained ring and simultaneously add a new substituent via cross-metathesis with another olefin. Furthermore, Ring-Opening Metathesis Polymerization (ROMP) of piperidine-functionalized monomers, such as those based on cyclooctene, is used to create advanced polymer materials.

Stereochemical Transformations and Control

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-butylpiperidin-3-amine. Control of this stereocenter is crucial in many applications. Several strategies exist for the stereoselective synthesis of 3-aminopiperidine derivatives.

One approach is to start from a chiral precursor. For example, enantiomerically pure 3-aminopiperidine derivatives can be synthesized from natural amino acids like L-glutamic acid. The synthesis involves creating a di-tosylate intermediate which then reacts with various amines, such as butylamine (B146782), to form the desired N-alkylated piperidine with retention of stereochemistry.

Another powerful method is the Neber rearrangement of ketoxime O-sulfonates. researchgate.netmdpi.comkaist.ac.kracs.org This reaction can be applied to 4-piperidone (B1582916) derivatives to generate 3-aminopiperidones, which can then be further modified. mdpi.comkaist.ac.kr When chiral precursors are used, this method can provide stereochemical control.

Asymmetric synthesis and resolution are also common. For instance, enzymatic methods using ω-transaminases have been employed for the asymmetric amination of prochiral 1-Boc-3-piperidone to produce either the (R) or (S) enantiomer of 3-amino-1-Boc-piperidine with high enantiomeric excess. Additionally, racemic mixtures of piperidin-3-ylcarbamate compounds can be resolved through the formation of diastereomeric salts with an optically active resolving agent, such as mandelic acid, followed by separation and liberation of the desired enantiomer. nih.gov

Table 2: Methods for Stereochemical Control in 3-Aminopiperidine Synthesis

| Method | Precursor | Key Reagent/Step | Outcome | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Protected D-serine | Grubbs' Catalyst / RCM | Asymmetric synthesis of 4-substituted-3-aminopiperidines | vulcanchem.comCurrent time information in Bangalore, IN. |

| Neber Rearrangement | 4-Piperidone oxime tosylates | Base (e.g., KOEt) | Synthesis of 3-aminopiperidines from 4-piperidones | mdpi.comkaist.ac.kr |

| Diastereomeric Resolution | Racemic t-butyl piperidin-3-ylcarbamate | (R)- or (S)-Mandelic Acid | Separation of (R) and (S) enantiomers | nih.gov |

Epimerization and Racemization Pathways

The stereocenter at the C3 position of the piperidine ring is generally stable under standard conditions. However, specific chemical pathways can lead to its inversion (epimerization) or the formation of an equal mixture of enantiomers (racemization). Understanding these pathways is crucial for maintaining the enantiopurity of this compound during synthesis and derivatization.

Recent advancements in photoredox catalysis have provided methods for the stereoselective epimerization of C-H bonds adjacent to an amino group. acs.org One such method utilizes a thiyl-radical mediated, reversible hydrogen atom transfer process under visible light irradiation. acs.orgnih.gov This allows for the conversion of a less thermodynamically stable stereoisomer into the more stable one. escholarship.org The reaction proceeds until a thermodynamic equilibrium of the syn and anti isomers is reached. acs.org This methodology has been successfully applied to various cyclic amines, including N-Boc-3-aminopiperidine, which serves as a close structural analog for this compound. acs.orgnih.gov The process is effective for primary, secondary, and tertiary exocyclic amines, indicating its potential applicability to the 3-amino group of the target compound. nih.gov

The general mechanism for this photocatalytic epimerization involves the following steps:

A photocatalyst, upon absorbing light, reaches an excited state.

The excited photocatalyst engages in a single-electron transfer (SET) with a thiol, generating a thiyl radical.

The thiyl radical abstracts a hydrogen atom from the carbon (C3) bearing the amino group, forming a transient α-amino radical intermediate.

This planar or rapidly inverting radical can then be re-hydrogenated by the resulting thiol from either face, leading to a mixture of diastereomers or epimers.

This reversible process continues until the thermodynamically most stable isomer predominates. acs.orgescholarship.org

In the context of synthesizing piperidine derivatives, racemization can be an unwanted side reaction. However, reaction conditions can be optimized to prevent it. For instance, in the organocatalytic asymmetric synthesis of piperidine-type alkaloids, the choice of solvent was found to be critical. The use of benzonitrile (B105546) or acetonitrile (B52724) as the solvent effectively prevented product racemization, which was observed in other solvent systems like DMSO/H₂O mixtures. acs.org

Table 1: Examples of Piperidine Epimerization

| Starting Material | Catalyst/Reagents | Conditions | Product Ratio (anti:syn or syn:anti) | Yield | Reference |

|---|---|---|---|---|---|

| anti-N-Boc-2-phenyl-4-aminopiperidine | fac-Ir(ppy)₃, Me-TU | Blue LED, THF, rt, 24h | >95:5 (syn:anti) | 95% | escholarship.org |

| anti-N-Boc-2-isopropyl-4-aminopiperidine | fac-Ir(ppy)₃, Me-TU | Blue LED, THF, rt, 24h | >95:5 (syn:anti) | 96% | escholarship.org |

| syn-N-Boc-2-phenyl-5-aminopiperidine | fac-Ir(ppy)₃, Me-TU | Blue LED, THF, rt, 24h | 86:14 (anti:syn) | 95% | escholarship.org |

Note: The table shows data for analogous piperidine structures to illustrate the epimerization process.

Diastereoselective and Enantioselective Derivatization

The chiral nature of this compound makes it a valuable building block for creating new stereocenters with a high degree of control. Derivatization can be achieved by reacting the 3-amino group or by modifying other positions on the piperidine ring, leading to diastereomeric or enantiomerically enriched products.

Diastereoselective Derivatization

When an enantiomerically pure chiral compound like (S)-1-butylpiperidin-3-amine reacts with another chiral molecule, diastereomers are formed. This principle is often used in synthesis and analytical chemistry.

A key application is the use of chiral aminopiperidines as derivatization agents to determine the enantiomeric purity of other molecules. For example, a novel reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), was developed for the enantiomeric separation of chiral carboxylic acids. researchgate.net When MPAPp reacts with a racemic mixture of a chiral carboxylic acid, it forms two diastereomeric amides. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like reversed-phase liquid chromatography (LC). researchgate.net This demonstrates how the stereocenter of the aminopiperidine can induce the formation of separable diastereomers.

Furthermore, new substituents can be introduced onto the piperidine ring in a diastereoselective manner. In a study aimed at developing inhibitors for Defective in Cullin Neddylation 1 (DCN1), a diastereoselective synthesis of trans-3-acetyl piperidine was achieved through modifications of published procedures. nih.gov This highlights that the existing stereochemistry can direct the approach of reagents to control the stereochemical outcome at another position on the ring.

Enantioselective Derivatization

Enantioselective methods are employed to synthesize a specific enantiomer of a chiral compound. For 3-aminopiperidine derivatives, this often involves creating the crucial C3 stereocenter with high enantiomeric excess (ee).

One powerful method is the asymmetric hydrogenation of prochiral enamides . A rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been shown to be an efficient route to enantioenriched 3-aminopiperidine derivatives. researchgate.net Using chiral phosphine (B1218219) ligands in combination with a rhodium catalyst, high yields and enantiomeric excesses of up to 96% were achieved after a single crystallization. researchgate.net This approach directly establishes the desired stereochemistry at the C3 position.

Biocatalysis offers another highly selective route. Immobilized ω-transaminases have been used for the asymmetric amination of a prochiral precursor, 1-Boc-3-piperidone, to produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. This enzymatic approach avoids the need for chiral auxiliaries or metal catalysts.

Another strategy involves starting with a chiral building block from the "chiral pool". A facile, multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives has been described starting from the naturally occurring amino acid L-glutamic acid. niscpr.res.inresearchgate.net In this pathway, the stereocenter of L-glutamic acid is preserved and transformed through a series of reactions, including esterification, reduction, tosylation, and finally, cyclization with an amine. niscpr.res.in The reaction of the resulting ditosylate with butylamine yields (S)-tert-butyl (1-butylpiperidin-3-yl)carbamate, the direct Boc-protected precursor to the target compound. researchgate.net

Table 2: Examples of Enantioselective Synthesis of 3-Aminopiperidine Derivatives

| Precursor | Method/Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| N-(1-benzylpiperidin-3-yl)-enamide | Rh(COD)₂BF₄ / (R,R)-Me-BPE | (R)-N-acetyl-N-(1-benzylpiperidin-3-yl)acetamide | 96% (after crystallization) | 92% | researchgate.net |

| 1-Boc-3-piperidone | Immobilized ω-transaminase | (S)-3-amino-1-Boc-piperidine | >99% | High |

Applications in Complex Molecular Architecture and Drug Discovery

1-Butylpiperidin-3-amine as a Chiral Building Block

Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry where the specific stereoisomer of a drug is often responsible for its therapeutic effect. researchgate.netthieme-connect.comchembk.com this compound, possessing a chiral center at the C3 position, serves as a valuable synthon for introducing stereospecificity into target molecules.

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a critical endeavor in organic chemistry. Research has demonstrated a multi-step route to synthesize (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate, a protected form of this compound, starting from the naturally occurring α-amino acid L-glutamic acid. researchgate.net This synthesis underscores the compound's role as a chiral building block derived from the chiral pool, providing a direct link between natural product chemistry and advanced synthetic targets. Such building blocks are instrumental in creating analogs of natural products, where the piperidine core can mimic or replace other cyclic systems to improve stability or explore structure-activity relationships (SAR).

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. google.com The development of peptidomimetics often involves replacing standard amino acids with non-natural building blocks that can enforce a specific three-dimensional conformation.

The this compound structure serves as an excellent scaffold for this purpose. As a cyclic, chiral diamine derivative, it can be incorporated into peptide chains to act as a constrained surrogate for amino acids or dipeptide units. This structural rigidity helps to lock the oligomer into a specific bioactive conformation, which is crucial for high-affinity binding to biological targets like proteins or nucleic acids. The N-butyl group can further enhance membrane permeability, a key challenge in drug design.

Scaffold Development in Medicinal Chemistry Research

The piperidine ring is one of the most prevalent heterocyclic motifs found in approved medicines. nih.gov The 1-butylpiperidine (B1593781) scaffold, in particular, has been successfully utilized in the development of novel therapeutic agents by allowing for systematic exploration of chemical space around a central core. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. dovepress.com The 1-butylpiperidine scaffold is an effective template for exploring pharmacophore diversity. By attaching various chemical moieties to the piperidine ring and its amino group, chemists can generate large libraries of compounds with diverse structural and electronic features. nih.gov

This strategy has been exemplified in the development of potent and selective ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. nih.gov For instance, research on dopamine (B1211576) D4 receptor antagonists utilized a 1-butyl-4-substituted-piperidine core to systematically investigate how variations in linked aromatic groups affect receptor affinity and selectivity. acs.org In one study, 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one was identified as a selective D4 receptor antagonist, demonstrating the utility of the N-butylpiperidine scaffold in fine-tuning ligand-receptor interactions. acs.org Although this example uses a 4-substituted isomer, the principle of using the N-butylpiperidine core as a central scaffold to orient pharmacophoric elements in space is directly applicable to the 3-amino isomer.

| Compound Name | Linker Modification on Piperidine | D4R Affinity (pKi) |

| 1-[3-(4-Butylpiperidin -1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one | 3-propyl-quinolin-2-one | 8.1 |

| 1-[3-(4-Benzylpiperidin -1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one | 3-propyl-quinolin-2-one | 8.9 |

| 1-[3-(4-Phenylpiperazin -1-yl)propyl]-3,4-dihydroquinolin-2(1H)-one | 3-propyl-quinolin-2-one | 9.0 |

This table presents data on dopamine D4 receptor (D4R) affinity for various ligands based on a piperidine scaffold, illustrating how modifications to the scaffold and its substituents influence biological activity. Data sourced from Del Bello et al. (2018). acs.org

Molecular probes are essential tools for studying biological systems, enabling researchers to visualize and quantify the presence and activity of specific targets like receptors or enzymes. Positron Emission Tomography (PET) is a powerful imaging technique that requires radiolabeled probes with high affinity and selectivity for their target.

The 1-butylpiperidine scaffold has been integral to the design of such probes. In a notable study, researchers developed high-affinity ligands for the serotonin (B10506) 5-HT4 receptor for potential use as PET imaging agents. The starting point was a high-affinity antagonist, (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b] thieme-connect.comdioxine-5-carboxylate. Structural modifications were made to this molecule to facilitate labeling with positron emitters like carbon-11. This work highlights how the 1-butylpiperidine moiety serves as a core component of a targeted molecular probe, providing the necessary structural foundation for high-affinity binding while allowing for chemical modification elsewhere in the molecule for imaging purposes.

Role in Catalyst Design and Ligand Synthesis

The utility of this compound extends beyond direct incorporation into bioactive molecules to the field of catalysis. The nitrogen atoms in the piperidine ring can act as ligands, coordinating with transition metals to form catalysts for a variety of organic reactions. The chirality of this compound makes it a particularly attractive candidate for the development of chiral ligands used in asymmetric catalysis, a field dedicated to synthesizing one enantiomer of a chiral product selectively. dicp.ac.cn

Furthermore, derivatives of chiral 3-aminopiperidines have been explored as organocatalysts. For example, a thiourea (B124793) derivative based on (S)-benzyl-3-(1-(tert-butyl)piperidin-3-yl)thiourea was used to catalyze asymmetric Michael additions under mechanochemical (ball-milling) conditions. researchgate.net This demonstrates the potential of scaffolds related to this compound to act as metal-free catalysts, promoting reactions with high stereoselectivity. The compound can also participate as a key reactant in multicomponent reactions, such as the Petasis reaction, which is used to synthesize complex amines and amino acids. mdpi.com

Chiral Ligands for Asymmetric Catalysis

While direct applications of this compound as a standalone ligand in metal-catalyzed asymmetric reactions are not extensively documented in dedicated studies, the broader class of 3-aminopiperidine derivatives is recognized for its significant potential in coordination chemistry. google.com The two nitrogen atoms in the this compound structure are capable of acting as coordination sites for transition metals, forming chelate rings that are fundamental to many catalytic processes. The stereocenter at the C3 position can effectively transfer chiral information during a catalytic cycle, influencing the stereochemical outcome of the reaction.

The primary amine at the C3 position can be readily derivatized to create a wide array of bidentate or multidentate ligands. For instance, it can be converted into amides, phosphinamides, or Schiff bases, which can then coordinate with transition metals like rhodium, iridium, palladium, or ruthenium. google.com These metals are at the core of many asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. acs.orgnih.gov The N-butyl group on the piperidine ring can influence the solubility, stability, and steric environment of the resulting metal complex, which are critical factors for catalytic activity and enantioselectivity. The development of ligands such as those based on phosphino-oxazolines (PHOX) and various aminophosphines has been crucial in advancing asymmetric catalysis, and the 3-aminopiperidine framework serves as a valuable platform for creating novel ligand architectures. google.comacs.orgnih.gov

Organocatalytic Applications

The most prominent and well-documented application of this compound in catalysis is in the field of organocatalysis, particularly through its incorporation into bifunctional thiourea catalysts. These catalysts operate without a central metal atom and typically activate substrates through hydrogen bonding interactions.

Research by Bolm and co-workers has demonstrated the synthesis and application of thiourea derivatives based on the chiral (S)-1-alkylpiperidin-3-amine scaffold. core.ac.uk Specifically, a catalyst prepared from (S)-tert-butyl 1-tert-butylpiperidin-3-ylcarbamate and benzyl (B1604629) isothiocyanate, which contains the core 1-alkylpiperidin-3-amine structure, has been shown to be effective in asymmetric Michael additions. core.ac.ukresearchgate.net

In one study, the organocatalytic, solvent-free Michael addition of 2-nitrocyclohexanone (B1217707) to various nitroalkenes was investigated using a thiourea derivative under ball-milling conditions. researchgate.net This method proved to be highly efficient, affording the Michael adducts in excellent yields and with high levels of stereoselectivity. The catalyst, which features both a hydrogen-bond donating thiourea moiety and a basic piperidine nitrogen, activates the nucleophile and electrophile simultaneously, leading to a highly organized, stereoselective transition state. The results highlight the effectiveness of this system, achieving high diastereomeric and enantiomeric ratios. researchgate.net

Table 1: Asymmetric Michael Addition of 2-Nitrocyclohexanone to Nitroalkenes using a 1-Alkylpiperidin-3-amine-derived Thiourea Organocatalyst researchgate.net

| Entry | Nitroalkene (Substituent) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | β-Nitrostyrene | 94 | >98:2 | 98 |

| 2 | 4-Methyl-β-nitrostyrene | 95 | >98:2 | 97 |

| 3 | 4-Methoxy-β-nitrostyrene | 96 | >98:2 | 97 |

| 4 | 4-Chloro-β-nitrostyrene | 95 | >98:2 | 98 |

| 5 | 2-Chloro-β-nitrostyrene | 93 | >98:2 | 98 |

Reaction conditions: 2-Nitrocyclohexanone, nitroalkene, and 10 mol% of the thiourea catalyst were milled in a planetary ball mill. dr = diastereomeric ratio, ee = enantiomeric excess.

The success of these catalysts underscores the value of the this compound scaffold in creating sophisticated organocatalysts capable of facilitating complex and highly stereoselective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceutical intermediates.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 1-Butylpiperidin-3-amine. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. For this compound (C₉H₂₀N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value, with a minimal mass error (typically < 5 ppm) confirming the formula.

In the absence of published HRMS data for the final compound, analysis of its immediate precursor, (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate, provides insight. Research has reported the high-resolution mass spectrometry data for this related compound, confirming its elemental composition. researchgate.net

Table 1: HRMS Data for a Precursor to this compound

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

|---|---|---|---|---|

| (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate | C₁₄H₂₈N₂O₂ | 257.2229 | 257.2225 | researchgate.netniscpr.res.in |

Note: This data is for a Boc-protected precursor and not this compound itself.

Tandem mass spectrometry (MS/MS) experiments would further elucidate the structure through controlled fragmentation. Key fragmentation pathways for the [M+H]⁺ ion of this compound would be expected to involve the loss of the butyl group, cleavage of the piperidine (B6355638) ring, and loss of the amino group, with each fragment's exact mass providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Butyl-CH₃ | ~0.9 | ~14.0 | Triplet |

| Butyl-CH₂ | ~1.3-1.5 | ~20.8 | Multiplet |

| Butyl-CH₂ | ~1.3-1.5 | ~29.5 | Multiplet |

| N-CH₂ (Butyl) | ~2.3-2.5 | ~58.5 | Triplet |

| Piperidine-CH (C3) | ~2.6-2.8 | ~49.0 | Multiplet, chiral center |

| Piperidine-CH₂ (C2, C4, C5, C6) | ~1.4-2.9 | ~22-55 | Complex overlapping multiplets |

| NH₂ | Variable | N/A | Broad singlet, exchanges with D₂O |

Note: These are predicted values. Actual shifts depend on solvent and experimental conditions.

To unambiguously assign the complex and often overlapping signals in the ¹H NMR spectrum of the piperidine ring, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would clearly show the connectivity from the N-butyl protons through the chain and map the coupling relationships between the protons on the piperidine ring, such as the H3 proton with its neighbors on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton signal directly to the carbon atom it is attached to. This would be crucial for assigning the specific ¹³C signals for each of the piperidine ring carbons based on their attached proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It could be used to confirm the attachment of the butyl group to the piperidine nitrogen by showing a correlation from the N-CH₂ protons of the butyl group to the C2 and C6 carbons of the piperidine ring.

These techniques combined would allow for a complete assignment of the molecule's covalent framework and provide insights into the preferred chair conformation of the piperidine ring and the axial/equatorial orientation of the substituents.

While no solid-state NMR (ssNMR) studies for this compound have been published, this technique is invaluable for characterizing the compound in its solid form. Unlike solution-state NMR which provides an averaged structure, ssNMR can distinguish between different crystalline forms, or polymorphs. Polymorphism can significantly impact a material's physical properties.

Should different crystalline forms of this compound or its salts exist, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments would reveal distinct sets of chemical shifts for each unique polymorph, reflecting the different local electronic environments in the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. For this compound, these methods would confirm the presence of key structural features.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 | Two distinct, medium-intensity bands. orgchemboulder.com |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong, sharp bands from butyl and piperidine CH₂/CH₃ groups. |

| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium to strong band. orgchemboulder.com |

| C-N (Aliphatic Amine) | Stretch | 1020 - 1250 | Weak to medium band. orgchemboulder.com |

The presence of the two N-H stretching bands would be a clear indicator of the primary amine (-NH₂), while the absence of bands in the C=O or C=N regions would confirm the saturated nature of the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The compound this compound possesses a chiral center at the C3 position of the piperidine ring.

If a suitable single crystal of a salt of enantiomerically pure this compound could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. Most importantly, through the use of anomalous dispersion, this technique could unambiguously determine the absolute configuration as either (R) or (S) at the C3 center. researchgate.net This would also definitively reveal the solid-state conformation of the piperidine ring (e.g., chair, boat) and the orientation of the butyl and amino substituents. Currently, no public crystal structure data is available for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule.

The electronic structure of 1-Butylpiperidin-3-amine dictates its physicochemical properties and reactivity. Computational models can predict several key descriptors. For instance, the topological polar surface area (TPSA) is a crucial parameter in predicting drug transport properties. For a related compound, 3-Amino-1-(tert-butyl)piperidin-2-one, the TPSA is calculated to be 46.33 Ų. chemscene.com Other important predicted properties include the octanol-water partition coefficient (LogP), which indicates lipophilicity. Predictions for 1-tert-butylpiperidin-3-amine (B6262256) show an XlogP of 0.9. uni.lu These calculations help in understanding how the molecule might behave in different environments.

Predicted physicochemical properties for piperidine (B6355638) derivatives are essential for initial computational assessments. These properties, often calculated using various computational models, provide a baseline for understanding molecular behavior.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H20N2 | Indicates the elemental composition of the molecule. uni.lu |

| Molecular Weight | 156.27 g/mol | The mass of one mole of the compound. |

| XlogP | 0.9 | Predicts the lipophilicity and partitioning between octanol (B41247) and water. uni.lu |

| H-bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms, available for donation. chemscene.com |

| H-bond Acceptors | 2 | The number of electronegative atoms available to accept hydrogen bonds. chemscene.com |

| Rotatable Bonds | 4 | Indicates the molecule's conformational flexibility. ambeed.com |

This compound possesses two basic nitrogen centers: the piperidine ring nitrogen and the primary amino group at the 3-position. The pKa value indicates the strength of these basic centers. For a basic functional group, if the surrounding pH is lower than its pKa, the group will be primarily in its ionized (protonated) form. ashp.org Conversely, in an environment with a pH higher than the pKa, it will be primarily unionized. ashp.org

The basicity of the piperidine nitrogen is influenced by the electron-donating N-butyl group. Computational methods can predict the pKa values, which are crucial for understanding the ionization state of the molecule at physiological pH (around 7.4). For comparison, the pKa of a secondary amine in the drug atenolol (B1665814) is 9.6. ashp.org At a pH of 7.4, being lower than the pKa, this amine would be mostly ionized. ashp.org Similar principles apply to this compound, where both nitrogen atoms are expected to be significantly protonated at physiological pH, influencing its solubility and ability to form ionic interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering detailed insights into its movements and interactions.

The conformational flexibility of this compound is primarily due to the piperidine ring and the rotatable bonds of the butyl group. ambeed.comebi.ac.uk The piperidine ring typically adopts a stable chair conformation. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. These simulations track the positions of atoms over time, revealing how the molecule flexes, rotates, and changes shape. researchgate.net In studies of related piperidine-containing ligands, MD simulations have been used to confirm the stability of docked poses and observe how the ligand adapts its conformation within a protein binding pocket. acs.orgnih.gov

MD simulations are instrumental in studying how a molecule interacts with its solvent environment, which is critical for understanding its behavior in biological systems. In these simulations, the molecule is placed in a box of explicit solvent molecules, typically water (e.g., using the TIP3P water model), and counterions (like Na⁺ or Cl⁻) are added to neutralize the system's charge. mdpi.combiorxiv.orgbiorxiv.orgnih.gov The system then undergoes energy minimization to remove steric clashes, followed by equilibration phases (often NVT and NPT ensembles) to bring it to the desired temperature and pressure. mdpi.combiorxiv.org These simulations allow for the calculation of properties like the binding free energy between a ligand and a protein, often using methods like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA). mdpi.com

| Simulation Parameter | Typical Implementation in Studies of Related Compounds | Purpose |

|---|---|---|

| Force Field | CHARMM36, Amber | Defines the potential energy function for atoms, bonds, angles, and dihedrals. mdpi.com |

| Solvation | Explicit water models (e.g., TIP3P) | To simulate the aqueous environment of biological systems. mdpi.combiorxiv.orgbiorxiv.org |

| System Neutralization | Addition of counterions (e.g., Na⁺, Cl⁻) | To maintain a neutral charge for the simulation box. mdpi.combiorxiv.orgbiorxiv.org |

| Equilibration | NVT (constant volume) and NPT (constant pressure) ensembles | To stabilize the system's temperature and pressure before production runs. mdpi.combiorxiv.org |

| Analysis | RMSD, Binding Free Energy (MM/PBSA) | To assess conformational stability and quantify ligand-protein interactions. acs.orgmdpi.com |

Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

For derivatives of this compound, docking studies have been instrumental in rationalizing their biological activity. nih.govacs.org The process typically involves preparing the 3D structures of both the ligand and the protein receptor. Hydrogen atoms are added, and charges are assigned. biorxiv.org A grid box is then defined around the target binding site on the receptor. biorxiv.org Docking algorithms, such as those used in AutoDock or PLANTS, then explore numerous possible binding poses of the ligand within this grid, evaluating each pose with a scoring function to estimate the binding affinity. biorxiv.orgacs.org

Analysis of the top-ranked docking poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and specific amino acid residues of the protein. researchgate.netnih.gov For example, in studies of various piperidine-containing inhibitors, the piperidine nitrogen often acts as a hydrogen bond acceptor or participates in ionic interactions, while alkyl or aryl substituents engage in hydrophobic interactions within the binding pocket. acs.orgnih.gov These modeling studies provide a structural framework that guides the design of new analogs with improved affinity and selectivity. researchgate.netnih.gov

| Piperidine-Containing Compound Class | Protein Target | Key Findings from Docking/Modeling |

|---|---|---|

| Indole-butyl-amine derivatives | Insulin-like Growth Factor 1 Receptor Kinase (IGF1RK) | Modeled binding in an allosteric pocket; identified key hydrogen bonding and hydrophobic interactions influencing potency. researchgate.netnih.gov |

| 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (and analogs) | Dopamine (B1211576) D4 Receptor (D4R) | Rationalized D4R selectivity and guided modifications of the piperidine nucleus and its substituent to improve affinity. nih.govacs.org |

| Eticlopride-based bitopic ligands | Dopamine D3 Receptor (D3R) | Suggested interactions with residues in the extracellular vestibule, with aromatic stacking between the ligand and His6.55/Tyr7.35. nih.gov |

| Aminopiperidinyl amide derivatives | C-X-C chemokine receptor type 4 (CXCR4) | Identified critical protein-ligand interactions that guided the rational design of a novel, potent modulator. nih.gov |

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search vast libraries of small molecules and identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.govsciengpub.ir For compounds like this compound, these methods help in prioritizing molecules for further experimental testing, thereby saving time and resources. sciengpub.ir The primary virtual screening strategies applicable to piperidine derivatives are structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method, also known as molecular docking, relies on the known three-dimensional structure of a target protein. nih.govnih.gov It involves computationally placing or "docking" candidate ligands into the target's binding site. nih.gov Scoring functions are then used to estimate the binding affinity and rank the compounds. nih.gov Several studies on piperidine derivatives have utilized SBVS to identify potential inhibitors for various targets. sciengpub.irnih.gov Common software packages for this purpose include GLIDE, AutoDock, and the DOCK series. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS approaches are employed. These methods leverage the knowledge of molecules that are already known to be active. techscience.com Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and molecular similarity searching, which identifies library compounds that are structurally similar to known active ligands. techscience.comnih.gov For instance, a dynamic pharmacophore-based virtual screening was used to discover a selective and potent 5-HT1A receptor agonist with a piperidine core. nih.gov

The following table summarizes common virtual screening methodologies used for piperidine-containing compounds, which would be applicable to the study of this compound.

| Methodology | Description | Common Software/Tools | Application Example (Piperidine Analogs) | Reference(s) |

| Structure-Based Virtual Screening (SBVS) | Docking of compound libraries to a known 3D protein structure to predict binding poses and affinities. | AutoDock Vina, GLIDE, DOCK | Screening for inhibitors of human acetylcholinesterase, COVID-19 proteases, and Dipeptidyl peptidase-4 (DPP4). | sciengpub.iracgpubs.orgacgpubs.orgresearchgate.net |

| Ligand-Based Virtual Screening (LBVS) | Uses information from known active ligands to find new ones, often via shape or pharmacophore similarity. | ROCS, Phase | Identification of aryl-piperidine derivatives as potential antipsychotic agents targeting D2 and 5-HT2A receptors. | nih.govnih.gov |

| Molecular Fingerprinting | Encodes the structure of a molecule into a bitstring to allow for rapid similarity searching and machine learning model development. | GCAN, RDKit | Used in ligand-based screening to find molecules with similar bioactivity. | techscience.com |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate physicochemical properties of compounds with their biological activity. | Various statistical software | Excluded from some pure SBVS surveys but often used to refine hit lists. | nih.gov |

Binding Mode Predictions

Predicting the binding mode of a ligand involves determining its precise orientation and conformation within a protein's binding pocket. This analysis, typically an outcome of molecular docking, is fundamental to understanding the structural basis of a compound's activity and for guiding rational drug design.

The predicted binding modes are stabilized by various non-covalent interactions, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often involving alkyl and aryl groups.

π-π stacking: Interactions between aromatic rings.

Electrostatic interactions: Occurring between charged or polar groups.

Molecular Docking and Dynamics: Molecular docking is the primary tool for predicting binding modes. For example, docking studies of ethyl 4-aminopiperidine-1-carboxylate derivatives against human acetylcholinesterase identified key interactions and predicted binding energies. acgpubs.orgacgpubs.org To further refine these predictions and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations are often performed. researchgate.netmdpi.com MD simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key interactions. nih.govmdpi.com

Studies on various aminopiperidine and N-alkylpiperidine derivatives have revealed specific binding interactions with their respective targets. For instance, computational studies on piperidine derivatives as dopamine D4 receptor antagonists showed that different N-substituents (e.g., butyl vs. benzyl) led to different binding modes within the receptor. mdpi.com Similarly, docking of aminopiperidine derivatives into the active site of the DPP4 enzyme revealed specific binding interactions that were validated by kinetic studies. researchgate.net

The table below details examples of predicted binding modes for various piperidine analogs, illustrating the types of interactions that could be expected for this compound.

| Piperidine Analog Class | Target Protein | Key Interacting Residues | Predicted Interactions | Software/Method | Reference(s) |

| Ethyl 4-aminopiperidine-1-carboxylate derivatives | Human Acetylcholinesterase (AChE) | TYR124, ASP74, TYR337, TRP86, TYR341 | H-bond, Pi-Sigma, Pi-Pi T-shaped, Pi-Alkyl | AutoDock Vina | acgpubs.orgacgpubs.org |

| N-Cbz-aminopiperidine | Galactose Oxidase (GOase) | Active site copper center | Coordination with the copper ion. | AutoDock VINA (in YASARA) | rsc.orgresearchgate.net |

| 4-aminopiperidin-quinazoline-uracil derivatives | Dipeptidyl peptidase-4 (DPP4) | GLU205, GLU206, TYR662, PHE357 | H-bond, Pi-Pi stacking | AutoDock 4.2, GROMACS (MD) | researchgate.net |

| 1-(Piperidin-4-yl)-dihydro-benzimidazolone derivatives | NLRP3 | Not specified | Analysis of potential binding sites. | Not specified | mdpi.com |

| Indole-butyl-amine derivatives | IGF1R Kinase | V1063, M1156 | H-bond interactions in an allosteric pocket. | Schrödinger software, GROMACS (MD) | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification and Activity Profiling

Systematic modifications of the 1-Butylpiperidin-3-amine scaffold are undertaken to probe the chemical space around the molecule and to enhance its interaction with biological targets. These modifications typically involve alterations at three key positions: the piperidine (B6355638) ring, the N-butyl group, and the 3-amino group.

Key modifications and their expected impact on activity include:

Piperidine Ring Modifications : The introduction of substituents on the piperidine ring can significantly alter the compound's conformational preferences and its fit within a binding pocket. For instance, the addition of methyl groups can provide valuable information on steric tolerance.

N-Butyl Group Alterations : The length and branching of the N-alkyl chain can influence lipophilicity and van der Waals interactions with the target protein. Modifications from a butyl to a shorter or longer alkyl chain, or the introduction of cyclic moieties, can modulate the compound's pharmacokinetic and pharmacodynamic profile. In some derivatives, the butyl group has been shown to enhance lipophilicity, which can be a critical factor for activity in polymeric matrices.

3-Amino Group Derivatization : The amino group at the 3-position is a key site for establishing hydrogen bonds and other polar interactions. Acylation, alkylation, or incorporation into various heterocyclic systems can fine-tune the electronic properties and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity. For example, converting the amino group to an amide has been shown to be an effective strategy in some contexts to eliminate metabolic hotspots and enhance biological potency. mdpi.com

The following interactive table summarizes hypothetical modifications to the this compound structure and the potential impact on its biological activity based on general principles of medicinal chemistry.

| Modification Site | Modification | Rationale | Predicted Impact on Activity |

| N-Butyl Group | Shorten or lengthen alkyl chain | Modulate lipophilicity and van der Waals interactions | Activity may increase or decrease depending on the size of the binding pocket |

| N-Butyl Group | Introduce branching (e.g., isobutyl, tert-butyl) | Increase steric bulk and alter conformational flexibility | Potential for improved selectivity |

| 3-Amino Group | Acylation to form an amide | Enhance hydrogen bonding capacity and metabolic stability | Likely to alter binding mode and potency |

| 3-Amino Group | Alkylation | Modify basicity and steric profile | May improve or hinder interactions with the target |

| Piperidine Ring | Introduction of substituents | Probe for additional binding interactions and steric constraints | Dependent on the specific substituent and its position |

Cheminformatics and QSAR Modeling for Derivative Prediction

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activity and properties of novel derivatives of this compound. These methods leverage existing experimental data to build mathematical models that correlate chemical structure with biological effect.

QSAR studies on related piperidine-containing molecules have demonstrated the importance of various molecular descriptors in predicting activity. These descriptors often include:

Topological Descriptors : These describe the connectivity of atoms in the molecule and can be related to its size and shape.

Electronic Descriptors : Properties such as partial charges, dipole moments, and HOMO/LUMO energies are used to quantify the electronic characteristics of the molecule, which are crucial for electrostatic and orbital interactions.

Hydrophobic Descriptors : The logarithm of the partition coefficient (logP) is a common descriptor used to model the lipophilicity of the compounds, which influences their ability to cross cell membranes and interact with hydrophobic binding pockets.

By developing robust QSAR models, researchers can screen large virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted potency and most favorable property profiles. This approach accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening. The use of such models can help in rationalizing the high clearance of certain compounds by performing similarity-based predictive analysis. researchgate.net

Conformational Flexibility and its Impact on Molecular Interactions

The energy required for a ligand to shift from its preferred conformation in solution to the bioactive conformation adopted upon binding can impact its binding affinity. semanticscholar.org Therefore, understanding the conformational landscape of this compound and its derivatives is essential. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are employed to study these conformational preferences.

MD simulations, for instance, can provide insights into the dynamic behavior of the molecule and its interactions with a target protein over time. biorxiv.orgnih.gov These simulations can reveal how the flexibility of the piperidine ring and its substituents allows the ligand to adapt to the binding site, potentially leading to enhanced affinity and selectivity. semanticscholar.org In some cases, increased flexibility gained by, for example, opening a ring structure, does not necessarily improve interaction with a target, highlighting the importance of a constrained conformation for optimal binding. nih.gov Conversely, in other contexts, a flexible conformation has been suggested to be favorable for improving activity against resistant mutations. semanticscholar.org

Emerging Research Avenues and Future Perspectives for 1 Butylpiperidin 3 Amine

Integration into Advanced Materials Science

Applications in Supramolecular Chemistry

The application of 1-Butylpiperidin-3-amine in supramolecular chemistry is another area where specific research findings are not currently documented. The hydrogen bond donor and acceptor sites within the molecule, specifically the primary and secondary amine groups, theoretically allow for its participation in the formation of host-guest complexes and self-assembling systems. The protonated form of the piperidine (B6355638) nitrogen is known to be crucial for interactions in some related compounds. Nevertheless, there are no specific studies demonstrating the use of this compound in the design of molecular sensors, switches, or other supramolecular architectures. The potential for this compound to act as a guest molecule or to form intricate hydrogen-bonded networks is yet to be explored and reported in scientific literature.

Green Synthesis and Sustainable Chemistry Initiatives

There is a lack of specific literature detailing green and sustainable synthesis initiatives for this compound. While the chemical industry is increasingly focusing on environmentally friendly synthetic routes, such as using water as a solvent, employing phase transfer catalysts, or utilizing microwave-assisted reactions to improve yields and reduce waste, these principles have not been explicitly applied and published for the synthesis of this particular compound. General methods for the synthesis of related N-substituted piperidines often involve N-alkylation, which could potentially be adapted to a greener process. However, dedicated research on developing a sustainable synthesis protocol for this compound is not available.

High-Throughput Synthesis and Screening Methodologies

Information regarding the use of this compound in high-throughput synthesis and screening methodologies is not present in the available scientific literature. High-throughput techniques are invaluable in medicinal chemistry and materials science for rapidly generating and evaluating large libraries of compounds. Piperidine derivatives are often included in such libraries as building blocks for drug discovery and other applications. While the structural characteristics of this compound make it a potential candidate for inclusion in combinatorial chemistry workflows, there are no published studies that have specifically utilized this compound in high-throughput synthesis campaigns or screening assays to identify new bioactive molecules or functional materials.

Q & A

Q. What are the recommended safety protocols for handling 1-Butylpiperidin-3-amine in laboratory settings?

- Methodological Answer : Researchers should adhere to strict personal protective equipment (PPE) guidelines, including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Respiratory protection (e.g., P95 respirators) is advised if aerosolization occurs. Always consult Safety Data Sheets (SDS) for specific hazards and first-aid measures .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C with a palladium catalyst may enhance coupling efficiency. Monitor intermediate purity via thin-layer chromatography (TLC) and adjust stoichiometric ratios of precursors (e.g., piperidine derivatives and butylating agents) to minimize side reactions. Yield calculations should account for losses during purification steps like column chromatography .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks analyzed for characteristic signals (e.g., piperidine ring protons at δ 2.5–3.5 ppm). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95% target compound). Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]+ ion at m/z 170.30 g/mol). Always compare data with literature or computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT methods neglecting solvent effects). Validate simulations by replicating experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Cross-reference results with peer-reviewed studies to identify systematic errors. Use multi-method validation, such as comparing IR spectroscopy data with computational vibrational frequencies .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (e.g., 0, 7, 14 days) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Include control samples with stabilizers (e.g., antioxidants) to identify protective additives .

Q. How can systematic literature reviews identify gaps in this compound’s pharmacological profile?

- Methodological Answer : Follow PRISMA guidelines to screen databases (PubMed, SciFinder) using keywords like “this compound AND pharmacokinetics.” Exclude non-peer-reviewed sources and prioritize studies with in vitro/in vivo correlation (IVIVC). Use tools like VOSviewer to map research trends and identify understudied areas (e.g., metabolite identification or long-term toxicity). Critical appraisal tools (e.g., Cochrane Risk of Bias) assess study reliability .

Q. What experimental approaches validate this compound’s proposed reaction mechanisms in catalytic systems?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated reactants) to track mechanistic pathways via MS/MS fragmentation. Kinetic isotope effects (KIE) can confirm rate-determining steps. In situ techniques like FTIR or Raman spectroscopy monitor intermediate formation. Compare experimental activation energies with computational transition-state models (e.g., Gaussian software) .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay data involving this compound?

- Methodological Answer : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays (e.g., MTT). Include triplicate measurements and normalize data to positive/negative controls. Apply statistical tests (e.g., ANOVA with Tukey’s post-hoc) to distinguish signal from noise. Report confidence intervals (95% CI) and effect sizes to contextualize biological relevance .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthesis parameters (e.g., stirring rate, drying time for intermediates) in electronic lab notebooks. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Collaborate with independent labs for cross-validation. Use IUPAC nomenclature and PubChem identifiers (e.g., CAS 477600-68-3) to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.